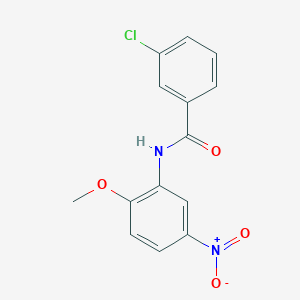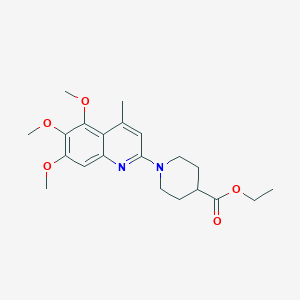
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide (CTDP-31) is a novel synthetic compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of piperidine derivatives and has been shown to possess significant pharmacological properties, including analgesic, anxiolytic, and antipsychotic effects.
Mécanisme D'action
The exact mechanism of action of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the mu-opioid receptor. This modulation results in the enhancement of the receptor's affinity for endogenous opioid peptides, leading to increased analgesic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have significant effects on the central nervous system, including the modulation of pain perception, anxiety, and psychosis. Studies have also suggested that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal candidate for studying the effects of opioid receptor modulation on pain perception and other physiological processes. However, the limitations of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide include its relatively short half-life and the lack of clinical data on its safety and efficacy.
Orientations Futures
Future research on N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications in various disease states. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in clinical trials. Finally, the development of new analogs and derivatives of N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide possesses significant analgesic effects and can be used to alleviate pain in various animal models. Additionally, N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to possess anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety and psychotic disorders.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-20(22-9-10-22)26-25(29)23-11-18-28(19-12-23)24-13-16-27(17-14-24)15-5-8-21-6-3-2-4-7-21/h2-4,6-7,20,22-24H,5,8-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZRWDLDAJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dimethoxybenzohydrazide](/img/structure/B3863991.png)
![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3863993.png)
![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3864000.png)
![3-methyl-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3864016.png)
![3,3'-[(2,6-dichlorophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B3864025.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-2-quinolinecarboxamide](/img/structure/B3864040.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3864043.png)
![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B3864058.png)


![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)
